molecular formula C10H7NS B1280512 2-(benzo[b]thiophen-2-yl)acetonitrile CAS No. 75444-80-3

2-(benzo[b]thiophen-2-yl)acetonitrile

Cat. No.: B1280512
CAS No.: 75444-80-3
M. Wt: 173.24 g/mol
InChI Key: SPJJYCYYBXUZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[b]thiophen-2-yl)acetonitrile is a heterocyclic nitrile compound featuring a benzo[b]thiophene core linked to an acetonitrile group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and medicinal chemistry. Its applications range from serving as a precursor for fluorescent dyes to intermediates in drug discovery .

Preparation Methods

Detailed Preparation Methods

Halomethylation and Cyanide Substitution Route

This method is a common approach where the benzo[b]thiophene ring is first functionalized at the 2-position with a halomethyl group, typically chloromethyl, followed by nucleophilic substitution with cyanide ion to introduce the nitrile group.

Step 1: Halomethylation

  • Starting from benzo[b]thiophene, the 2-position is chloromethylated using paraformaldehyde and hydrochloric acid under acidic conditions.
  • The reaction typically requires controlled temperature and stirring to ensure selective substitution.
  • The intermediate formed is 2-(chloromethyl)benzo[b]thiophene.

Step 2: Cyanide Substitution

  • The chloromethyl intermediate reacts with sodium cyanide in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone.
  • This nucleophilic substitution replaces the chlorine atom with a cyano group, yielding 2-(benzo[b]thiophen-2-yl)acetonitrile.
  • The reaction conditions are optimized to maximize yield and minimize side reactions.

Advantages and Disadvantages:

Aspect Description
Advantages Straightforward two-step synthesis; well-established reagents
Disadvantages Use of toxic sodium cyanide; DMSO solvent can be costly and difficult to recover; handling of chloromethyl intermediates requires care

Direct Cyanomethylation Using Formaldehyde and Cyanide Sources

An alternative approach involves the direct reaction of benzo[b]thiophene with formaldehyde and a cyanide source under acidic or basic conditions to form the acetonitrile derivative in a one-pot process.

  • This method may involve phase-transfer catalysts to facilitate the reaction.
  • It reduces the need for isolating halomethyl intermediates.
  • However, it requires precise control of reaction parameters to avoid polymerization or side reactions.

Use of 1-Amino-2-mercaptobenzene Derivatives

Some synthetic routes start from 1-amino-2-mercaptobenzene derivatives, which undergo cyclization and functionalization steps to yield benzo[b]thiophene acetonitrile derivatives.

  • This method is more complex and generally used to prepare substituted derivatives.
  • It offers flexibility to introduce other functional groups during synthesis.

Research Findings and Optimization

Yield and Purity

  • The halomethylation followed by cyanide substitution method generally provides moderate to good yields (50-75%) depending on reaction conditions and purification protocols.
  • Use of DMSO as solvent improves cyanide substitution efficiency but complicates downstream solvent recovery.
  • Alternative solvents like acetone have been explored to reduce cost and environmental impact.

Reaction Conditions

Parameter Typical Conditions Notes
Halomethylation Temperature 0–25 °C To control reaction rate and selectivity
Cyanide Substitution Temperature 50–80 °C Higher temperature favors substitution but may cause by-products
Reaction Time 2–6 hours Depends on scale and stirring efficiency
Solvent DMSO, acetone Solvent choice affects yield and ease of purification

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Yield (%) Advantages Disadvantages
Halomethylation + Cyanide Substitution Benzo[b]thiophene Paraformaldehyde, HCl, NaCN DMSO, Acetone 50–75 Straightforward, reliable Toxic reagents, solvent recovery issues
Direct Cyanomethylation Benzo[b]thiophene Formaldehyde, Cyanide source Mixed solvents 40–60 One-pot, less isolation Requires tight control, side reactions
Cyclization from Amino-mercaptobenzene 1-Amino-2-mercaptobenzene derivatives Various Organic solvents Variable Functional group flexibility Multi-step, complex

Chemical Reactions Analysis

Types of Reactions

2-(benzo[b]thiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H9NSC_{12}H_9NS and features a benzo[b]thiophene moiety linked to an acetonitrile group. The unique electronic properties imparted by the thiophene ring enhance its biological activity, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

2-(benzo[b]thiophen-2-yl)acetonitrile has been studied for its potential as an anticancer agent . Research indicates that it can interact with various cellular pathways, influencing apoptosis and cell cycle regulation in cancer cells. For instance, it has been shown to induce cell cycle arrest at the G0/G1 phase, suggesting its role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis and cell cycle arrest
Anti-inflammatoryExhibits therapeutic effects at low doses
Enzyme InhibitionPotential inhibitor of serotonin N-acetyltransferase

Biochemical Analysis

The compound interacts with enzymes and proteins, influencing their activity. Notably, it has been observed to interact with the STING protein, which plays a crucial role in immune responses. Its effects on various cell types highlight its potential as a biochemical probe for studying cellular processes.

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing more complex organic molecules. Its derivatives have been explored for various pharmacological properties, including antiepileptic and analgesic activities . Research into derivatives such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione has demonstrated promising results in seizure models and pain relief tests .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on different cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and disruption of cell signaling pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives derived from this compound. Compounds were screened against Staphylococcus aureus, revealing several derivatives with low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity without cytotoxic effects on human cells .

Mechanism of Action

The mechanism of action of 2-(benzo[b]thiophen-2-yl)acetonitrile varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. For example, benzothiophene derivatives have been shown to inhibit serotonin N-acetyltransferase, an enzyme involved in melatonin biosynthesis . This inhibition can affect various physiological processes, including circadian rhythms and mood regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Core

  • Thiophene vs. Benzo[b]thiophene Derivatives: 2-Thienylacetonitrile (CAS 244-104-6) lacks the benzene ring fused to thiophene, reducing molecular weight (MW 123.17 vs. 173.23 for benzo[b]thiophene derivatives) and altering electronic properties. This simplification enhances solubility but diminishes π-conjugation, affecting optoelectronic applications . 5-Bromo-2-thiopheneacetonitrile introduces a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the non-halogenated benzo[b]thiophene analog .
  • Benzothiazole Derivatives :

    • Compounds like 2-(benzo[d]thiazol-2-yl)acetonitrile replace the benzo[b]thiophene with a benzothiazole ring. This substitution increases electron-withdrawing character, enhancing fluorescence properties. For example, a derivative showed strong cyanide anion sensing in aqueous media due to its distinct absorption/emission profiles .

Stereochemical and Conformational Differences

  • Z/E Isomerism in Acrylonitriles :
    • (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile exhibit contrasting C=C configurations. The Z-isomer shows tighter molecular packing due to steric hindrance, while the E-isomer adopts a more linear conformation, influencing crystal stability and intermolecular interactions .

Substituent Effects on Physical Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Key Feature Reference
5hc (malonate derivative) 6-Chlorobenzo[d]thiazole 125–127 82 High stereochemical purity (>99%)
5jr (diethyl ester) 6-Methoxybenzo[d]thiazole 74–76 81 Lower melting point due to ethyl groups
(E)-Compound 21 Benzo[d]thiazole + thiophene N/A 52.07 Bromine enhances reactivity
  • Ester Group Influence : Malonate derivatives with benzyl esters (e.g., 5hr ) exhibit higher melting points (125–127°C) compared to ethyl esters (74–76°C), attributed to increased van der Waals forces .

Biological Activity

2-(benzo[b]thiophen-2-yl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9NS\text{C}_{11}\text{H}_{9}\text{NS}

This compound features a benzo[b]thiophene ring attached to an acetonitrile group, which may influence its interaction with biological targets.

Antiviral Properties

Recent studies have explored the antiviral activity of thiophene derivatives, including this compound. Research indicates that certain thiophene derivatives exhibit significant antiviral effects against viruses such as Ebola. In one study, the selectivity index (SI) was calculated based on cytotoxicity (CC50) and effective concentration (EC50), demonstrating promising antiviral potential .

CompoundEC50 (μM)CC50 (μM)SI (CC50/EC50)
This compoundTBDTBDTBD

Anticonvulsant Activity

In the context of neurological applications, compounds similar to this compound have been evaluated for their anticonvulsant properties. A focused series of derivatives was tested in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ). Some derivatives showed significant protective effects against seizures, indicating potential for further development as anticonvulsants .

CompoundMES Protection (%)PTZ Protection (%)
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its interaction with ion channels, particularly sodium and calcium channels, plays a critical role in its anticonvulsant activity. Binding studies have shown that certain derivatives influence sodium channel activity significantly .

Case Studies

  • Antiviral Activity : A study investigating various thiophene derivatives found that modifications to the piperidine moiety were crucial for maintaining antiviral efficacy against pseudotyped Ebola virus. This underscores the importance of structural features in determining biological activity .
  • Anticonvulsant Evaluation : In an acute seizure model, several compounds derived from benzo[b]thiophene were tested for their ability to prevent seizures induced by electrical stimulation. Results indicated that specific modifications enhanced protective effects, suggesting a structure-activity relationship that could guide future research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzo[b]thiophen-2-yl)acetonitrile, and which reaction conditions are critical for optimal yield?

Methodological Answer: The most efficient synthesis involves a condensation reaction between 2-mercaptoacetone and substituted benzonitriles or halobenzaldehydes under water-mediated conditions. Key parameters include:

  • Temperature: Reactions typically proceed at 80–100°C.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification: Products are often isolated via filtration due to low solubility in aqueous media .
    Critical Conditions:
  • Short reaction times (2–4 hours) minimize side reactions.
  • Excess 2-mercaptoacetone (1.2–1.5 equiv.) improves yield.
    Table 1: Representative Yields from Substituted Benzonitriles (Adapted from )
Substituent on BenzonitrileYield (%)
3-Nitro82
4-Methoxy75
2-Chloro68

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the acetonitrile proton (δ 3.8–4.2 ppm) and benzo[b]thiophene aromatic protons (δ 7.2–8.1 ppm).
    • ¹³C NMR: The nitrile carbon appears at δ 115–120 ppm, while the thiophene carbons resonate at δ 120–140 ppm.
  • IR Spectroscopy: A strong C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group.
  • X-ray Crystallography: Resolves conformational details (e.g., dihedral angles between the thiophene ring and acetonitrile moiety) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Storage Recommendations:
    • Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis.
    • Light Sensitivity: Protect from UV light to avoid photodegradation.
    • Moisture Control: Use desiccants (e.g., silica gel) to mitigate nitrile hydrolysis.
  • Decomposition Products: Prolonged exposure to moisture may yield benzo[b]thiophene-2-acetic acid via hydrolysis .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalyst choices for improving regioselectivity in nucleophilic additions to this compound?

Methodological Answer:

  • Solvent Effects:
    • Polar Protic Solvents (e.g., MeOH): Favor α-attack due to hydrogen bonding with the nitrile group.
    • Nonpolar Solvents (e.g., Toluene): Promote β-attack via steric control.
  • Catalyst Screening:
    • Lewis Acids (e.g., ZnCl₂): Enhance electrophilicity at the α-position.
    • Phase-Transfer Catalysts (e.g., TBAB): Improve reaction rates in biphasic systems.
      Data Conflict Resolution: If regioselectivity contradicts computational predictions, validate with NOESY NMR to confirm spatial arrangements .

Q. What strategies are recommended for resolving contradictory crystallographic and solution-phase data regarding the conformational flexibility of derivatives?

Methodological Answer:

  • Multi-Technique Validation:
    • Compare X-ray structures (rigid crystal lattice) with solution-phase NOE (Nuclear Overhauser Effect) data.
    • Use variable-temperature NMR to assess rotational barriers around the C–C bond linking the thiophene and nitrile groups.
  • Case Study: A 2-(2,4,5-trifluorophenyl) derivative showed a 15° dihedral angle discrepancy between X-ray and DFT calculations, resolved by accounting for solvent polarity in simulations .

Q. How should researchers design control experiments to distinguish between electronic and steric effects when studying substituent impacts on reactivity?

Methodological Answer:

  • Electronic Effect Controls: Use para-substituted analogs (e.g., 4-NO₂, 4-OCH₃) to isolate electronic contributions.
  • Steric Effect Controls: Compare ortho- vs. meta-substituted derivatives (e.g., 2-CH₃ vs. 3-CH₃).
  • Kinetic Profiling: Monitor reaction rates under identical conditions. For example, bulky ortho-substituents reduce nucleophilic addition rates by 40% compared to para-substituted analogs, confirming steric hindrance .

Q. What computational modeling approaches best predict the tautomeric behavior of this compound in different solvent environments?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model tautomeric equilibria.
  • Solvent Modeling: Apply the SMD continuum model to simulate polar (e.g., water) vs. nonpolar (e.g., hexane) environments.
  • Validation: Compare predicted tautomer populations with ¹H NMR integrals in deuterated solvents .

Q. How can hyphenated techniques (e.g., LC-MS/MS) detect low-concentration degradation intermediates during stability studies?

Methodological Answer:

  • LC-MS/MS Parameters:
    • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
    • Ionization: ESI+ mode for nitrile-containing intermediates.
    • Fragmentation: Monitor m/z transitions specific to hydrolysis products (e.g., [M+H⁺] = 179 for benzo[b]thiophene-2-acetic acid).
  • Limit of Detection (LOD): Achieve ≤ 0.1 µg/mL via MRM (Multiple Reaction Monitoring) .

Q. What novel derivatives of this compound show promise in pharmacological screening, and how are they synthesized?

Methodological Answer:

  • Derivative Design:
    • 3-Amino Substitution: Enhances hydrogen-bonding capacity for kinase inhibition studies.
    • Trifluoromethyl Analogues: Improve metabolic stability.
  • Synthetic Route:
    • React this compound with arylidene thiazolidinones under Knoevenagel conditions (yield: 65–78%) .
      Table 2: Bioactive Derivatives and Targets (Adapted from )
DerivativeTarget EnzymeIC₅₀ (µM)
5-(4-Fluorobenzylidene)COX-20.45
5-(3-Pyridylmethylene)Aurora Kinase A1.2

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJYCYYBXUZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505031
Record name (1-Benzothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75444-80-3
Record name (1-Benzothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzothiophen-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloromethyl-benzo[b]thiophene (1 eq.) in dioxane/water (2/1) was added KCN (1.5 eq.). The reaction was refluxed for 4 h. The crude was partitioned between water and EtOAc. The organic layer was washed with water, then brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 95/5 to 90/10) to afford benzo[b]thiophen-2-yl-acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloromethylbenzo[b]thiophene (21 g), potassium cyanide (11.7 g), 1,4-dioxane (200 ml) and water (100 ml) was stirred and heated under reflux for 4 hours, then cooled to ambient temperature and diluted with water (200 ml). The product was extracted into toluene (3×200 ml), then the combined extracts were washed with water (2×300 ml), dried (Na2SO4), and the solvents were removed in vacuo. The residue was purified via flash chromatography over silica using a 1:4 mixture of ethyl acetate and petroleum ether (b.p. 60-80° C.) as eluant. Appropriate fractions were combined and the solvents were removed in vacuo to give benzo[b]thiophen-2-acetonitrile as a yellow solid (8.9 g), m.p. 59-61° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(benzo[b]thiophen-2-yl)acetonitrile
2-(benzo[b]thiophen-2-yl)acetonitrile
2-(benzo[b]thiophen-2-yl)acetonitrile
2-(benzo[b]thiophen-2-yl)acetonitrile
2-(benzo[b]thiophen-2-yl)acetonitrile
2-(benzo[b]thiophen-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.